molecular formula C21H43N3O10 B609230 m-PEG10-azide CAS No. 2112738-12-0

m-PEG10-azide

Cat. No. B609230
M. Wt: 497.59
InChI Key: JIJUYQJOYRMNAR-UHFFFAOYSA-N
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Description

M-PEG10-azide is a water-soluble click chemistry linker containing an azide group . It is reactive with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . It is used in the synthesis of PROTACs .


Synthesis Analysis

M-PEG10-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Molecular Structure Analysis

The molecular weight of m-PEG10-azide is 497.58, and its formula is C21H43N3O10 . The SMILES representation of its structure is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] .

Scientific Research Applications

Overexpression in Human Hepatocellular Carcinoma and Regenerating Mouse Livers

m-PEG10-azide, specifically the PEG10 gene, has been observed to have an elevated expression in the majority of human hepatocellular carcinoma (HCC) samples. It's also induced during the G2/M phase of regenerating mouse liver. This suggests a potential role in liver regeneration or carcinogenesis of human hepatocytes (Tsou et al., 2003).

Association with SIAH1 in Hepatocellular Carcinogenesis

PEG10 has been found to interact with SIAH1, a mediator of apoptosis, in hepatocellular carcinogenesis. This interaction and overexpression of PEG10 suggest a potential avenue for therapeutic intervention in hepatocellular carcinomas (Okabe et al., 2003).

Role in Mammalian Gene Expression and Embryonic Development

PEG10 plays a crucial role in mammalian gene expression and embryonic development. It contains two overlapping open reading frames and is derived from a retroelement. The frameshift activity of PEG10 is highly active in cultured cells and is essential for embryonic development in mice (Clark et al., 2007).

Implications in Burkitt's Lymphoma Cell Migration

PEG10 has been observed to promote the migration of Burkitt's lymphoma cells by upregulating the expression of matrix metalloproteinases-2 and -9. This suggests a role in tumor cell migration and could be a target for cancer immunotherapy (Xiong et al., 2012).

PEG10 as a c-MYC Target Gene in Cancer Cells

PEG10 has been identified as a c-MYC target gene in cancer cells. Its upregulation by inducing c-MYC expression in a B-lymphocyte cell line suggests a link between cancer genetics and epigenetics, providing a potential target for cancer therapy (Li et al., 2006).

Prognostic Significance in Hepatocellular Carcinoma

The expression of PEG10 protein in hepatocellular carcinoma has been correlated with early recurrence and shorter recurrence-free survival, making it a potential biomarker for prognosis in HCC patients (Bang et al., 2015).

Role in Trophoblast Proliferation and Invasion

Silencing of PEG10 in trophoblast cells has been shown to impair their proliferation and invasiveness, suggesting an important role in trophoblast proliferation and possibly affecting placental development (Chen et al., 2015).

Involvement in Large-Cell Transformation in Cutaneous T-Cell Lymphoma

Aberrant expression of PEG10 in malignant T cells from large-cell transformation (LCT) of cutaneous T-cell lymphoma, driven by 7q21.3 amplification, suggests a potential therapeutic approach targeting PEG10 in late-stage aggressive T-cell lymphoma (Liu et al., 2021).

Future Directions

PEG10 is being investigated for its role in overcoming resistance to CDK4/6 inhibitors in breast cancer . The study proposes PEG10 as a promising therapeutic target for overcoming PEG10-associated resistance to CDK4/6 inhibitors . This suggests that m-PEG10-azide, as a PEG10-related compound, may have potential applications in future cancer research and treatment strategies.

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H43N3O10/c1-25-4-5-27-8-9-29-12-13-31-16-17-33-20-21-34-19-18-32-15-14-30-11-10-28-7-6-26-3-2-23-24-22/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJUYQJOYRMNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N3O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301190209
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

497.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-PEG10-azide

CAS RN

2112738-12-0
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112738-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5,8,11,14,17,20,23,26,29-Decaoxahentriacontane, 31-azido-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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